molecular formula C12H17BrN4O4 B1383953 4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide CAS No. 1797008-81-1

4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide

Cat. No. B1383953
M. Wt: 361.19 g/mol
InChI Key: PFZIDVDAWGVYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” is a biochemical used for proteomics research . It has a molecular formula of C12H17BrN4O4 and a molecular weight of 361.19 .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” is represented by the formula C12H17BrN4O4 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” are not detailed in the available resources, piperidines are known to be involved in a variety of intra- and intermolecular reactions .


Physical And Chemical Properties Analysis

“4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” appears as a yellow solid . It has a molecular weight of 361.19 and a molecular formula of C12H17BrN4O4 .

Safety And Hazards

The specific safety and hazard information for “4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide” is not available in the provided resources. It is recommended to handle it as per standard laboratory practices and refer to the Safety Data Sheet (SDS) for detailed information .

properties

IUPAC Name

4-amino-2-hydroxy-5-nitro-N-piperidin-4-ylbenzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4.BrH/c13-9-6-11(17)8(5-10(9)16(19)20)12(18)15-7-1-3-14-4-2-7;/h5-7,14,17H,1-4,13H2,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZIDVDAWGVYQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC(=C(C=C2O)N)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 2
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 3
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 4
Reactant of Route 4
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 5
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide
Reactant of Route 6
4-Amino-2-hydroxy-5-nitro-N-4-piperidinyl-benzamide Hybromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.